

An In-depth Technical Guide on the Thermodynamic Properties of (+)-2,3-Butanediamine

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Compound of Interest

Compound Name: 2,3-Butanediamine, (+)-

Cat. No.: B15190408

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2,3-Butanediamine, a chiral diamine, serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermodynamic properties is essential for process design, safety analysis, and predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core thermodynamic properties of (+)-2,3-butanediamine, including its enthalpy of formation, entropy, Gibbs free energy, and heat capacity. Due to a lack of extensive experimental data in publicly available literature for this specific enantiomer, this guide also details the established experimental and computational methodologies for determining these vital parameters.

Core Thermodynamic Properties

The thermodynamic properties of a compound govern its stability, reactivity, and phase behavior. For (+)-2,3-butanediamine, these properties are critical for applications ranging from reaction engineering to its use as a chiral ligand.

Physical Properties

A summary of the basic physical properties of the stereoisomers of 2,3-butanediamine is presented in Table 1.

Property	(+)-2,3- Butanediamine (2S,3S)	(-)-2,3- Butanediamine (2R,3R)	meso-2,3- Butanediamine (R,S)	rac-2,3- Butanediamine
CAS Number	52165-56-7[1]	52165-57-8[1]	20759-15-3[1]	20699-48-3[1]
Molecular Formula	C ₄ H ₁₂ N ₂	C ₄ H ₁₂ N ₂	C ₄ H ₁₂ N ₂	C ₄ H ₁₂ N ₂
Molar Mass	88.154 g·mol ⁻¹ [1]	88.154 g·mol ⁻¹	88.154 g·mol ⁻¹	88.154 g·mol ⁻¹
Appearance	Colorless oil[1]	Colorless oil	Colorless oil	Colorless oil
Boiling Point	Not available	Not available	46-48 °C (25 mmHg)[1]	44-45 °C (25 mmHg)[1]

Thermodynamic Data

Comprehensive, experimentally determined thermodynamic data for (+)-2,3-butanediamine are not readily available in the current scientific literature. The values in Table 2 are placeholders to be populated by experimental determination or high-level computational studies.

Thermodynamic Property	Symbol	Value (kJ·mol ⁻¹)	Method
Standard Enthalpy of Formation (liquid)	$\Delta H_f^\circ(l)$	Data not available	Bomb Calorimetry
Standard Enthalpy of Vaporization	ΔH_{vap}°	Data not available	Transpiration Method
Standard Enthalpy of Formation (gas)	$\Delta H_f^\circ(g)$	Data not available	Calculated
Standard Molar Entropy (liquid)	$S^\circ(l)$	Data not available	Adiabatic Calorimetry
Standard Gibbs Free Energy of Formation (liquid)	$\Delta G_f^\circ(l)$	Data not available	Calculated
Heat Capacity (liquid)	$C_p(l)$	Data not available	Adiabatic Calorimetry

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of a liquid organic compound like (+)-2,3-butanediamine.

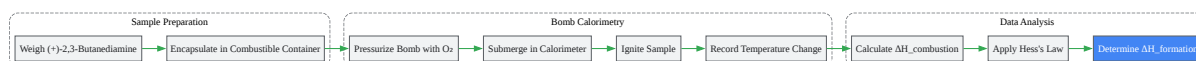
Determination of Enthalpy of Formation (ΔH_f°)

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using bomb calorimetry.

Methodology: Oxygen Bomb Calorimetry

- **Sample Preparation:** A precise mass of the liquid sample, (+)-2,3-butanediamine, is encapsulated in a combustible container of known heat of combustion.
- **Bomb Assembly:** The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with a large excess of pure oxygen (typically around 25 atmospheres).[2]

- **Calorimeter Setup:** The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The entire assembly is allowed to reach thermal equilibrium.
- **Combustion:** The sample is ignited electrically via a fuse wire. The complete combustion of the amine results in the formation of CO_2 , H_2O , and N_2 gas.
- **Temperature Measurement:** The temperature change of the water in the calorimeter is meticulously recorded with high precision.
- **Calculation:** The heat released by the combustion reaction is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. After corrections for the combustion of the container and fuse wire, the standard enthalpy of combustion (ΔH_c°) of the sample is determined.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).



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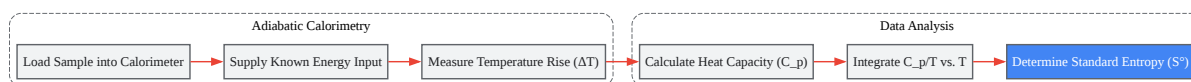
Caption: Workflow for Enthalpy of Formation Determination.

Determination of Heat Capacity (C_p) and Standard Entropy (S°)

The heat capacity of the liquid and its standard molar entropy are determined using adiabatic calorimetry.

Methodology: Adiabatic Calorimetry

- **Calorimeter Setup:** A known mass of (+)-2,3-butanediamine is placed in a sample vessel within an adiabatic calorimeter. This type of calorimeter is designed with a surrounding shield whose temperature is controlled to match the sample's temperature, minimizing heat exchange with the environment.[3][4]
- **Heating:** A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in its temperature.
- **Temperature Measurement:** The initial and final equilibrium temperatures of the sample are measured accurately.
- **Heat Capacity Calculation:** The heat capacity of the sample is calculated from the amount of energy supplied and the corresponding temperature rise.[3] This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.
- **Entropy Calculation:** The standard molar entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity divided by the temperature (C_p/T) from absolute zero up to that temperature, accounting for the entropies of any phase transitions.



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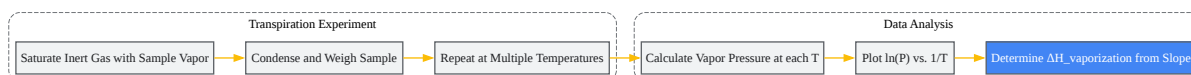
Caption: Workflow for Heat Capacity and Entropy Determination.

Determination of Enthalpy of Vaporization ($\Delta H_{\text{vap}}^\circ$)

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation. The transpiration method is suitable for compounds with low volatility.

Methodology: Transpiration Method

- **Apparatus Setup:** A stream of an inert carrier gas (e.g., nitrogen) is passed at a known, constant flow rate through a saturator containing the liquid (+)-2,3-butanediamine. The saturator is maintained at a constant temperature.
- **Saturation:** The inert gas becomes saturated with the vapor of the sample.
- **Condensation and Measurement:** The gas stream then passes through a condenser where the vapor of the sample is trapped and its mass is determined.
- **Vapor Pressure Calculation:** The partial pressure of the sample, which is equal to its vapor pressure at that temperature, is calculated from the mass of the condensed vapor and the total volume of the carrier gas passed through the system.
- **Temperature Dependence:** The experiment is repeated at several different temperatures.
- **Enthalpy of Vaporization Calculation:** The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$), according to the Clausius-Clapeyron equation.



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Caption: Workflow for Enthalpy of Vaporization Determination.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating the thermodynamic properties of molecules.

Methodology: Quantum Chemical Calculations

High-accuracy composite methods such as Gaussian-n (Gn) theories (e.g., G3MP2, G4) and Complete Basis Set (CBS) methods can be employed to calculate the thermochemical properties of (+)-2,3-butanediamine.

- **Geometry Optimization:** The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
- **Frequency Calculation:** Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
- **Single-Point Energy Calculation:** A high-level single-point energy calculation is performed on the optimized geometry.
- **Property Calculation:** The standard enthalpy of formation, entropy, and heat capacity are then calculated using the results from these calculations and statistical mechanics principles.

These computational approaches can provide data with an accuracy that is often comparable to experimental measurements, making them invaluable tools in modern chemical research.

Role in Drug Development

While (+)-2,3-butanediamine is not typically an active pharmaceutical ingredient itself, its role as a chiral building block is significant.^[5] Conformationally restricted diamines are attractive scaffolds in drug discovery as they allow for a defined spatial arrangement of functional groups, which can lead to a favorable decrease in the entropy of binding to a biological target.^[6] The thermodynamic properties of such building blocks are important for understanding their stability and reactivity during the synthesis of more complex drug molecules. There are no known specific signaling pathways directly involving (+)-2,3-butanediamine. Its biological relevance is primarily in the context of the molecules it helps to create.

Conclusion

This technical guide has outlined the key thermodynamic properties of (+)-2,3-butanediamine and detailed the standard experimental and computational methods for their determination. While experimental data for this specific enantiomer remains sparse, the methodologies described provide a clear pathway for obtaining these crucial parameters. Such data are

indispensable for the effective and safe application of (+)-2,3-butanediamine in research, development, and industrial processes, particularly in the field of pharmaceuticals.

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